1-N-Fmoc-3-Pyrrolidinone

CAS No.: 672310-12-2

Cat. No.: VC2338105

Molecular Formula: C19H17NO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672310-12-2 |

|---|---|

| Molecular Formula | C19H17NO3 |

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |

| Standard InChI Key | YCJGQBRHXIBEAY-UHFFFAOYSA-N |

| SMILES | C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structure

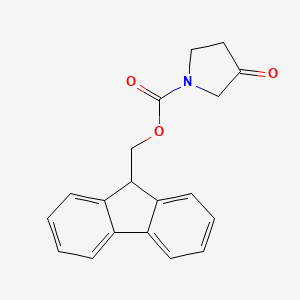

1-N-Fmoc-3-Pyrrolidinone, also known scientifically as 9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate, possesses a distinct molecular structure that contributes to its utility in chemical synthesis. The compound features a pyrrolidinone ring with a ketone functionality at the 3-position, while the nitrogen atom is protected by the Fmoc group—a bulky, aromatic protecting group widely utilized in peptide chemistry.

Core Structural Elements

The molecule consists of three primary structural components:

-

A pyrrolidinone ring containing a carbonyl group at the 3-position

-

The Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the nitrogen

-

A carbamate linkage connecting the Fmoc group to the pyrrolidine nitrogen

This arrangement results in a molecule with specific reactivity patterns that make it particularly valuable in controlled chemical transformations. The Fmoc group serves as a protecting group that can be selectively removed under mild basic conditions, a characteristic that proves essential in multi-step synthetic procedures .

Key Molecular Properties

The compound is characterized by the following properties:

-

Molecular Formula: C19H17NO3

-

Molecular Weight: 307.3 g/mol

-

CAS Number: 672310-12-2

-

IUPAC Name: 9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate

-

Standard InChI: InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2

-

Standard InChIKey: YCJGQBRHXIBEAY-UHFFFAOYSA-N

-

SMILES Notation: C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The three-dimensional structure of 1-N-Fmoc-3-Pyrrolidinone features a relatively planar Fmoc group connected to a non-planar pyrrolidinone ring. This spatial arrangement influences its behavior in various chemical reactions and biological systems.

Synthesis and Preparation

The synthesis of 1-N-Fmoc-3-Pyrrolidinone involves specific reaction conditions and precursors that ensure high yield and purity of the final product.

Standard Synthetic Route

The primary synthetic pathway for 1-N-Fmoc-3-Pyrrolidinone involves the reaction of 3-oxopyrrolidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions. This reaction represents a classic protection strategy used in organic synthesis, where the Fmoc-Cl reagent reacts with the nitrogen atom of 3-oxopyrrolidine to form a carbamate linkage.

The general reaction can be represented as:

3-oxopyrrolidine + Fmoc-Cl → 1-N-Fmoc-3-Pyrrolidinone + HCl

This synthesis typically proceeds in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct and facilitate the reaction. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and minimize side reactions.

Purification and Characterization

Following synthesis, 1-N-Fmoc-3-Pyrrolidinone requires purification to remove any unreacted starting materials and byproducts. Common purification methods include column chromatography, recrystallization, and sometimes preparative HPLC for highest purity requirements. Characterization typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the obtained product.

Applications in Chemical Research

1-N-Fmoc-3-Pyrrolidinone has found significant applications across various fields of chemical research, with particular importance in peptide synthesis and pharmaceutical development.

Role in Peptide Synthesis

The compound serves as an important intermediate in peptide synthesis, where the Fmoc group plays a crucial protecting role. The Fmoc protection strategy is widely employed in solid-phase peptide synthesis due to its selective removal under mild basic conditions, allowing for controlled, sequential addition of amino acids without unwanted side reactions .

The Fmoc group can be efficiently removed using various bases, with common deprotection agents including:

-

Piperidine (traditionally used in DMF)

-

Pyrrolidine (which has shown effective Fmoc removal in various solvent systems)

Research has demonstrated that pyrrolidine can provide comparable or even faster Fmoc removal than piperidine in certain solvent systems, expanding the available options for peptide chemists . This flexibility in deprotection conditions is particularly valuable when working with complex peptide sequences or when specific solvent requirements exist.

Applications in Drug Development

In pharmaceutical research, 1-N-Fmoc-3-Pyrrolidinone is utilized to create complex molecules that can lead to new therapeutic agents. Its selective reactivity and the ability to control the release of the pyrrolidinone functionality make it valuable in designing structurally diverse drug candidates .

The pyrrolidinone core is present in numerous biologically active compounds, and the ability to incorporate this structure in a controlled manner using 1-N-Fmoc-3-Pyrrolidinone has expanded the synthetic options available to medicinal chemists. The compound enables the creation of molecules with improved solubility and bioavailability, properties that are critical in drug formulation and development .

Use as a Building Block in Organic Synthesis

Beyond peptide chemistry, 1-N-Fmoc-3-Pyrrolidinone serves as a versatile building block in the synthesis of various nitrogen-containing compounds. The ketone functionality at the 3-position provides a reactive site for further modifications, including reductions, additions, and condensation reactions.

This versatility allows chemists to access a wide range of structural derivatives while maintaining the protected nitrogen functionality until needed in the synthetic sequence. The selective deprotection of the Fmoc group under mild conditions makes this compound particularly valuable in multi-step synthetic pathways.

Reaction Mechanisms and Chemical Behavior

Understanding the reaction mechanisms involved with 1-N-Fmoc-3-Pyrrolidinone is crucial for its effective application in synthetic procedures.

Fmoc Deprotection Mechanisms

The removal of the Fmoc protecting group from 1-N-Fmoc-3-Pyrrolidinone typically occurs under basic conditions. The mechanism involves initial deprotonation of the fluorene ring system, followed by elimination to form dibenzofulvene and carbon dioxide, ultimately releasing the free nitrogen of the pyrrolidinone .

Comparative studies have shown that different bases exhibit varying efficiency in Fmoc removal. Research indicates that pyrrolidine performs comparably to piperidine in solvents like DMF and DMSO/EtOAc mixtures, and actually demonstrates faster Fmoc removal than piperidine in certain solvents like DOL (1,3-dioxolane) .

The choice of solvent system significantly impacts the efficiency of Fmoc deprotection. Research has explored various solvent combinations including:

-

Traditional DMF systems

-

DMSO/EtOAc mixtures

-

NBP/EtOAc (N-butylpyrrolidinone/ethyl acetate) mixtures

These investigations have expanded the available options for Fmoc deprotection, allowing chemists to select conditions that are most appropriate for their specific synthetic requirements.

Reactivity of the Ketone Functionality

The ketone group at the 3-position of 1-N-Fmoc-3-Pyrrolidinone represents another reactive site within the molecule. This carbonyl functionality can undergo various transformations including:

-

Reduction to form 1-N-Fmoc-3-hydroxypyrrolidine derivatives

-

Nucleophilic additions with organometallic reagents

-

Condensation reactions with amines or hydrazines

-

Wittig and related olefination reactions

These transformations allow for the generation of a diverse array of structural derivatives while maintaining the protected nitrogen functionality.

Comparison with Related Compounds

To better understand the utility and properties of 1-N-Fmoc-3-Pyrrolidinone, it is valuable to compare it with structurally related compounds.

Comparison with (R)-(-)-1-Fmoc-3-pyrrolidinol

While 1-N-Fmoc-3-Pyrrolidinone contains a ketone functionality at the 3-position, (R)-(-)-1-Fmoc-3-pyrrolidinol features a hydroxyl group at this position with specific stereochemistry . This structural difference results in distinct reactivity patterns and applications:

-

The ketone in 1-N-Fmoc-3-Pyrrolidinone provides a reactive site for further modifications

-

The hydroxyl group in (R)-(-)-1-Fmoc-3-pyrrolidinol offers opportunities for esterification, etherification, and other transformations typical of alcohols

-

The defined stereochemistry in (R)-(-)-1-Fmoc-3-pyrrolidinol makes it particularly valuable in asymmetric synthesis and the preparation of chiral compounds

Comparison with (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid

Another related compound is (2R,3S)-1-N-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid, which features both a hydroxyl group at the 3-position and a carboxylic acid functionality at the 2-position, along with defined stereochemistry at both centers.

The additional carboxylic acid group and the specific stereochemistry make this compound particularly valuable in the synthesis of complex peptides and peptidomimetics. The presence of two defined stereocenters allows for precise control of three-dimensional structure in the resulting molecules.

Comparative Data Table

Current Research and Future Directions

Research involving 1-N-Fmoc-3-Pyrrolidinone continues to evolve, with several notable trends and future directions emerging.

Expansion of Solvent Systems for Fmoc Chemistry

Recent research has focused on expanding the range of solvent systems available for Fmoc-based chemistry, moving beyond traditional DMF-based approaches. Studies have demonstrated that pyrrolidine can effectively remove Fmoc groups in various solvent mixtures, including more environmentally friendly options .

This expansion of available solvent systems offers several advantages:

-

Reduced environmental impact compared to traditional DMF-based methods

-

Potential for improved solubility of challenging peptide sequences

-

Opportunities to minimize side reactions in specific synthetic contexts

Applications in Bioconjugation

The utility of Fmoc-protected pyrrolidinone derivatives in bioconjugation techniques represents another active area of research. These compounds can serve as linkers between biomolecules and various functional entities such as drugs or imaging agents .

This application is particularly valuable in:

-

Development of targeted drug delivery systems

-

Creation of molecular imaging probes

-

Construction of bioactive conjugates for research and therapeutic applications

Material Science Applications

Beyond traditional chemical and pharmaceutical applications, research is exploring the potential of 1-N-Fmoc-3-Pyrrolidinone and related compounds in material science. The unique structural features of these molecules can contribute to the development of advanced materials with specific properties .

Potential applications in this area include:

-

Development of specialized polymers

-

Creation of nanomaterials with controlled properties

-

Design of materials with specific response characteristics for sensing or other applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume